molecular formula C17H31N3OS B2694864 N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1448037-17-9

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2694864
CAS No.: 1448037-17-9
M. Wt: 325.52
InChI Key: QAMMBTFRIXIYEG-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1448037-17-9) is a chemical compound with a molecular formula of C17H31N3OS and a molecular weight of 325.51 g/mol . This structurally complex molecule features a 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, which is further modified with a pyrrolidinylmethyl group and an N-cyclohexylcarboxamide moiety . Compounds containing the 1,4-thiazepane scaffold and related structures, such as 1,4-diazepane, are of significant interest in medicinal chemistry and drug discovery research . The presence of the cyclohexyl group is a notable structural feature, as similar hydrophobic groups, including cyclohexyl and substituted cyclohexyl rings, have been demonstrated to be critical for achieving high binding affinity in small-molecule inhibitors that target protein-protein interactions, such as MDM2-p53 inhibitors . This suggests potential research applications for this compound in the development and optimization of novel therapeutic agents. The compound's predicted physical properties include a density of approximately 1.14 g/cm³ at 20 °C and a boiling point of 526.9±43.0 °C . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3OS/c21-17(18-15-7-2-1-3-8-15)20-11-6-12-22-14-16(20)13-19-9-4-5-10-19/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMBTFRIXIYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.

    Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate alkylating agent.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Pyrrolidine, alkyl halides, Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide exhibits promising anticancer properties. For instance:

  • Study on Breast Cancer Cells : A study evaluated the compound's cytotoxic effects on MCF-7 human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50_{50} value of 15 µM after 48 hours of treatment. This suggests that the compound may inhibit cell proliferation in breast cancer models .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a selective inhibitor of dopamine receptors:

  • Dopamine D2 Receptor Inhibition : Research indicates that derivatives of thiazepane compounds can selectively inhibit dopamine D2 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The structural modifications in this compound enhance its binding affinity to these receptors .

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50_{50} = 15 µM2023
NeuropharmacologicalDopamine D2 receptorSelective inhibition2016

Case Studies

Case Study 1: Anticancer Activity Evaluation (2023)
Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound exhibited significant cytotoxicity with an IC50_{50} value of 15 µM after 48 hours, indicating potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Assessment (2016)
Objective: To evaluate the binding affinity for dopamine receptors.
Findings: The compound showed selective inhibition of the dopamine D2 receptor, suggesting its utility in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide: Similar structure but with a piperidinylmethyl group instead of a pyrrolidinylmethyl group.

    N-cyclohexyl-3-(morpholin-1-ylmethyl)-1,4-thiazepane-4-carboxamide: Contains a morpholinylmethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isothiocyanate with appropriate amines in a controlled environment. The compound's structure can be confirmed through various spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thiazepane derivatives, including this compound. The compound has shown moderate antibacterial effects against Gram-positive bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Candida albicans500 µg/mL

These results indicate that while the compound exhibits some bioactivity, it may require further optimization to enhance its efficacy against more resistant strains .

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key enzymes or receptors involved in bacterial cell wall synthesis and fungal growth. This interaction may disrupt cellular processes, leading to cell death or inhibition of growth.

Case Studies

A notable study examined the effects of thiazepane derivatives on various microbial strains. The results demonstrated that modifications in the side chains significantly influenced the biological activity of these compounds. Specifically, the introduction of a pyrrolidine moiety enhanced antimicrobial activity compared to other derivatives lacking this feature .

Another investigation focused on the compound's potential as an anti-inflammatory agent. Preliminary findings suggested that it could reduce inflammatory markers in vitro, indicating a possible dual role in both antimicrobial and anti-inflammatory pathways .

Research Findings

Research has shown that thiazepane derivatives can interact with multiple biological targets, making them versatile candidates for drug development. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityObservations
AntimicrobialModerate activity against Gram-positive bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers in vitro
CytotoxicityPotential cytotoxic effects on cancer cell lines

Q & A

Q. How are molecular docking and dynamics integrated into rational drug design?

  • Answer : Docking (e.g., AutoDock Vina) identifies potential binding modes, while steered MD simulations probe ligand unbinding pathways. Pair these with mutagenesis studies (e.g., Lys33Ala substitutions) to validate critical residues for binding .

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